molecular formula C10H9F3O3 B1197121 3,3,3-Trifluoro-2-methoxy-2-phenylpropanoic acid CAS No. 56135-03-6

3,3,3-Trifluoro-2-methoxy-2-phenylpropanoic acid

Cat. No. B1197121
CAS RN: 56135-03-6
M. Wt: 234.17 g/mol
InChI Key: JJYKJUXBWFATTE-UHFFFAOYSA-N
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Description

3,3,3-Trifluoro-2-methoxy-2-phenylpropanoic acid, also known as Mosher’s acid, is a carboxylic acid that was first used by Harry Stone Mosher as a chiral derivatizing agent . It is a chiral molecule, consisting of R and S enantiomers .


Synthesis Analysis

The crystal structure of Mosher’s salt, prepared from ®-3,3,3-trifluoro-2-methoxy-2-phenylpropanoic acid [®-MTPA, ®-1] and ®-1-phenylethylamine [®-PEA, ®-2], was determined using X-ray crystallography .


Molecular Structure Analysis

In the crystalline salt, the bifurcated hydrogen bond (i.e., the methoxy-group-assisted salt bridge) and the aromatic C–H⋯π interaction formed the closest ion pair of the MTPA anion and PEA cation . The crystal packing of the salt was also determined .


Chemical Reactions Analysis

As a chiral derivatizing agent, Mosher’s acid reacts with an alcohol or amine of unknown stereochemistry to form an ester or amide . The absolute configuration of the ester or amide is then determined by proton and/or 19 F NMR spectroscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of Mosher’s acid include a melting point of 46 to 49 °C, a boiling point of 105 to 107 °C at 1 torr, and a density of 1.344 g/mL at 25 °C .

Scientific Research Applications

  • Chiral Derivatizing Agent : Mosher’s Acid is employed as a chiral derivatizing agent, useful in the determination of the absolute configuration of stereocenters in organic molecules. This application is evident in the crystallographic and spectroscopic characterization of Mosher’s Acid, where its utility in forming non-centrosymmetric homochiral dimers is highlighted (Savich & Tanski, 2020).

  • Synthesis of Analogues for Chiral Analysis : The synthesis of (R)- and (S)-3,3,3-trifluoro-2-phenylpropanoyl isocyanates from Mosher's Acid demonstrates its role in creating reactive analogues for chiral analysis. These compounds, derived from Mosher’s Acid, were effective in NMR-based chiral analysis (Vodička et al., 2005).

  • Crystal Structure Analysis : The crystal structure of salts and esters derived from Mosher’s Acid has been extensively studied. These studies provide insights into the molecular conformation and interactions of these compounds, which is crucial for understanding their chemical behavior and applications (Ichikawa, Ono, & Mikata, 2017); (Ichikawa, Ono, & Mikata, 2013).

  • Enzymatic Biotransformation Studies : Mosher's Acid and its derivatives have been used to study the substrate specificity of enzymes, such as the stereospecific amidase from Klebsiella oxytoca. This research provides insights into the enzymatic processes and potential biotechnological applications (Shaw & Naughton, 2004).

  • NMR Spectroscopic Studies : The compound has been employed in NMR spectroscopy for investigating the symmetric properties of various molecules, demonstrating its usefulness in structural elucidation and stereochemical studies (Pindur, 1982).

  • Crystallographic Studies on Derivatives : The X-ray crystallography of Mosher's Ester derivatives provides valuable information on the stereochemistry and molecular structure of these compounds, aiding in the understanding of their chemical properties (Lautens, Lautens, & Lough, 1991).

Safety And Hazards

Mosher’s acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has hazard statements H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3,3,3-trifluoro-2-methoxy-2-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O3/c1-16-9(8(14)15,10(11,12)13)7-5-3-2-4-6-7/h2-6H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJYKJUXBWFATTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=CC=C1)(C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90897007
Record name (+/-)-Mosher's acid
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Molecular Weight

234.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3,3-Trifluoro-2-methoxy-2-phenylpropanoic acid

CAS RN

81655-41-6, 56135-03-6
Record name α-Methoxy-α-trifluoromethylphenylacetic acid
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Record name Mosher's acid
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Record name alpha-Methoxy-alpha-trifluoromethylphenylacetic acid, (+/-)-
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Record name (+/-)-Mosher's acid
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Record name α-Methoxy-α-(trifluoromethyl)phenylacetic acid
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Record name (�±)-alpha -Methoxy-alpha -trifluoromethylphenylacetic acid
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Record name .ALPHA.-METHOXY-.ALPHA.-TRIFLUOROMETHYLPHENYLACETIC ACID, (±)-
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Synthesis routes and methods

Procedure details

210 g of methyl α-methoxy-α-trifluoromethylphenylacetate (obtained according to Example 1) were mixed with 600 ml of methanol at 25° C., and 860 ml of 1N aqueous sodium hydroxide solution were slowly added dropwise. The mixture was stirred at room temperature for 5 hours. Dilute aqueous hydrochloric acid was then used to adjust the pH to 1, and extraction was carried out using 2×200 ml of methylene chloride, the organic phase was dried over sodium sulphate and, finally, the solvent was removed. This gave 96% yield of α-methoxy-α-trifluoromethylphenylacetic acid (=190 g).
Quantity
210 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
860 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3,3-Trifluoro-2-methoxy-2-phenylpropanoic acid
Reactant of Route 2
3,3,3-Trifluoro-2-methoxy-2-phenylpropanoic acid
Reactant of Route 3
3,3,3-Trifluoro-2-methoxy-2-phenylpropanoic acid
Reactant of Route 4
3,3,3-Trifluoro-2-methoxy-2-phenylpropanoic acid
Reactant of Route 5
3,3,3-Trifluoro-2-methoxy-2-phenylpropanoic acid
Reactant of Route 6
3,3,3-Trifluoro-2-methoxy-2-phenylpropanoic acid

Citations

For This Compound
102
Citations
CZ Savich, JM Tanski - Acta Crystallographica Section E …, 2020 - scripts.iucr.org
The title compound, C10H9F3O3, represents the structure of racemic Mosher's Acid (systematic name: 3,3,3-trifluoro-2-methoxy-2-phenylpropanoic acid), a carboxylic acid that when …
Number of citations: 6 scripts.iucr.org
P Vodička, L Streinz, J Vávra, B Koutek… - Chirality: The …, 2005 - Wiley Online Library
The title compounds have been prepared from the respective 3,3,3‐trifluoro‐2‐methoxy‐2‐phenylpropanoic acids (MTPA) by a three‐step synthesis with MTPA chloride and MTPA …
Number of citations: 7 onlinelibrary.wiley.com
Z Wimmer, M Zarevúcka, M Rejzek… - Helvetica chimica …, 1997 - Wiley Online Library
Second derivatives of the UV spectra of 2‐(4‐alkoxybenzyl)cyclopentan‐1‐ols and their acetates were used for the quantitative analysis of reaction kinetics of enzyme‐mediated …
Number of citations: 9 onlinelibrary.wiley.com
Z Wimmer, V Skouridou, M Zarevúcka, D Šaman… - Tetrahedron …, 2004 - Elsevier
Several lipases were used for the kinetic resolution of the racemic cis- and trans-isomers of 2-(4-methoxybenzyl)cyclohexanol, by lipase-mediated esterification of the substrates to the …
Number of citations: 12 www.sciencedirect.com
A Ichikawa, H Ono, Y Mikata - CrystEngComm, 2013 - pubs.rsc.org
The crystal structure of Mosher's salt 3, prepared from (R)-3,3,3-trifluoro-2-methoxy-2-phenylpropanoic acid [(R)-MTPA, (R)-1] and (R)-1-phenylethylamine [(R)-PEA, (R)-2], was …
Number of citations: 3 pubs.rsc.org
A Ichikawa, H Ono, Y Mikata - Chemistry Letters, 2017 - journal.csj.jp
The crystal structure of salt 4 prepared from (S)-3,3,3-trifluoro-2-methoxy-2-phenylpropanoic acid [(S)-MTPA, (S)-1] and (R)-1-phenylethylamine [(R)-PEA, (R)-2] was determined using X-…
Number of citations: 2 www.journal.csj.jp
Z Wimmer, AJ Floro, M Zarevucka… - Bioorganic & medicinal …, 2007 - Elsevier
During the investigation of ester derivatives (juvenogens, biochemically activated insect hormonogenic compounds) of biologically active alcohols with potential application in insect …
Number of citations: 9 www.sciencedirect.com
P Soudek, Z Wimmer, T Vaněk - Journal of Food, Agriculture & …, 2014 - researchgate.net
The ability of plant cells cultivated in vitro synthesized and biotransformed substances of natural and synthetic origin are known for a long time. The biotransformation of 2-(4-…
Number of citations: 4 www.researchgate.net
AR Battersby, KS Cardwell, FJ Leeper - Journal of the Chemical …, 1986 - pubs.rsc.org
The synthesis is described of a porphyrin alcohol (22) which has a structure very similar to that of porphyrin a(2). The model porphyrin was resolved by separation of its camphanate …
Number of citations: 12 pubs.rsc.org
M Zarevúcka, P Sochůrková, Z Wimmer, D Šaman - Biotechnology letters, 2003 - Springer
A comparative study of two modifications of enzymic reduction of ethyl N-{2-{4-[(2-oxo-cyclohexyl)methyl]phenoxy}ethyl} carbamate (1), an insect juvenile hormone bioanalog, was …
Number of citations: 8 link.springer.com

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